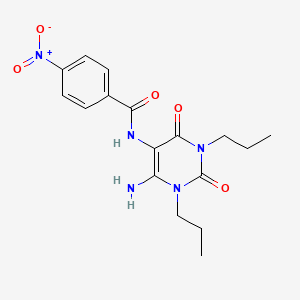
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, dioxo, and nitrobenzamide groups.
Métodos De Preparación
The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the precipitation of pure products under mild conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound’s structure allows for interactions with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting adenosine receptors, which are implicated in cardiovascular and neurological diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes requiring specific chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as adenosine receptors. These receptors are part of the G protein-coupled receptor family and play a role in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like heart disease and cancer .
Comparación Con Compuestos Similares
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide can be compared with other similar compounds such as:
Caffeine: A well-known xanthine derivative with central nervous system stimulatory effects.
Theobromine: Another xanthine derivative with diuretic and antiasthmatic properties.
Theophylline: Used therapeutically for its bronchodilator effects.
The uniqueness of this compound lies in its specific substitution pattern and potential for targeted therapeutic applications .
Propiedades
Número CAS |
249929-78-0 |
|---|---|
Fórmula molecular |
C17H21N5O5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H21N5O5/c1-3-9-20-14(18)13(16(24)21(10-4-2)17(20)25)19-15(23)11-5-7-12(8-6-11)22(26)27/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,23) |
Clave InChI |
CPIPAOIYBVBLHE-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




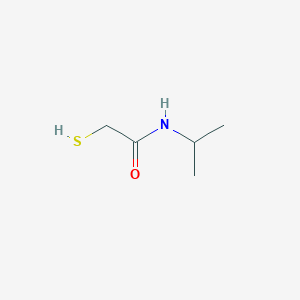

![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
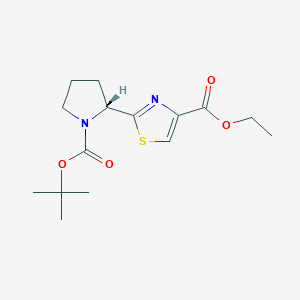
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)

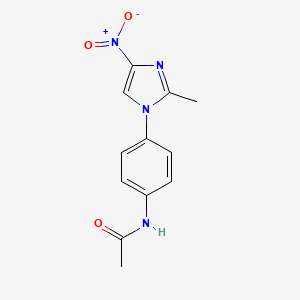

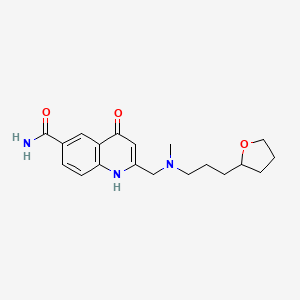

![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)

